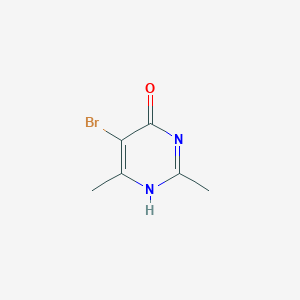
5-bromo-2,6-dimethyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,6-dimethyl-1H-pyrimidin-4-one is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is characterized by a pyrimidine ring substituted with bromine at the 5th position and methyl groups at the 2nd and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,6-dimethyl-1H-pyrimidin-4-one typically involves the bromination of 2,6-dimethylpyrimidin-4-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-2,6-dimethyl-1H-pyrimidin-4-one, 5-thio-2,6-dimethyl-1H-pyrimidin-4-one, etc.
Oxidation Products: Oxo derivatives like this compound oxide.
Reduction Products: Dehalogenated compounds such as 2,6-dimethyl-1H-pyrimidin-4-one.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2,6-dimethyl-1H-pyrimidin-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be utilized in the development of new materials with specific electronic or optical properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of agrochemicals, dyes, and pigments. Its derivatives may find applications in the development of new materials for electronic devices or as intermediates in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-bromo-2,6-dimethyl-1H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the pyrimidine ring play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-1H-pyrimidin-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2,6-dimethyl-1H-pyrimidin-4-one: Similar structure but with chlorine instead of bromine, potentially leading to different chemical and biological properties.
5-Fluoro-2,6-dimethyl-1H-pyrimidin-4-one: Fluorine substitution can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness: The presence of the bromine atom in 5-bromo-2,6-dimethyl-1H-pyrimidin-4-one imparts unique reactivity, making it suitable for specific synthetic transformations and potential biological activities. Its distinct electronic and steric properties differentiate it from other halogenated pyrimidines, offering unique opportunities in research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-2,6-dimethyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNLEUXPBAEIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













